molecular formula C11H10BrNO3 B8318456 2-ethoxy-5-bromomethyl-4H-3,1-benzoxazin-4-one

2-ethoxy-5-bromomethyl-4H-3,1-benzoxazin-4-one

Cat. No. B8318456
M. Wt: 284.11 g/mol
InChI Key: ICHHMWOXYOAUMX-UHFFFAOYSA-N
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Patent
US04665070

Procedure details

A solution of 2-ethoxy-5-methyl-4H-3,1-benzoxazin-4-one (330 mg), N-bromosuccinimide (340 mg) and AIBN (10 mg, 2,2'-azobis-iso-butyronitrile) was refluxed for 21/2 hours. The solution was evaporated to dryness. The residue was purified by column chromatography (silica gel) 10% ethyl acetate:petroleum ether 30-60). This afforded the title compound, 5-bromomethyl-2-ethoxy-4H-3,1-benzoxazin-4-one, m.p. 112°-114° C.; IR: 1760, 1630, 1590 cm-1.
Quantity
330 mg
Type
reactant
Reaction Step One
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[O:9][C:8](=[O:10])[C:7]2[C:11]([CH3:15])=[CH:12][CH:13]=[CH:14][C:6]=2[N:5]=1)[CH3:2].[Br:16]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>>[Br:16][CH2:15][C:11]1[C:7]2[C:8](=[O:10])[O:9][C:4]([O:3][CH2:1][CH3:2])=[N:5][C:6]=2[CH:14]=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
330 mg
Type
reactant
Smiles
C(C)OC1=NC2=C(C(O1)=O)C(=CC=C2)C
Name
Quantity
340 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
10 mg
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography (silica gel) 10% ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
BrCC1=CC=CC2=C1C(OC(=N2)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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